molecular formula C12H18N2O4 B12507126 1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione CAS No. 1131041-38-7

1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione

Cat. No.: B12507126
CAS No.: 1131041-38-7
M. Wt: 254.28 g/mol
InChI Key: AFAQYSOTTWXNJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione is a compound that features a pyrrole ring substituted with a tert-butoxycarbonyl (Boc) protected amine group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione typically involves the protection of an amine group with a Boc group, followed by the introduction of the pyrrole ring. One common method involves the reaction of 3-aminopropylamine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine. This intermediate is then reacted with maleic anhydride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, oxidized or reduced pyrrole compounds, and deprotected amines .

Scientific Research Applications

1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione involves its ability to act as a nucleophile or electrophile in various chemical reactions. The Boc-protected amine group can be deprotected to reveal a free amine, which can then participate in further reactions. The pyrrole ring can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    1-(3-N-Cbz-aminopropyl)-1H-pyrrole-2,5-dione: Similar structure but with a benzyl carbamate (Cbz) protecting group.

    1-(3-N-Fmoc-aminopropyl)-1H-pyrrole-2,5-dione: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

    1-(3-N-Alloc-aminopropyl)-1H-pyrrole-2,5-dione: Contains an allyloxycarbonyl (Alloc) protecting group

Uniqueness

1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione is unique due to the stability and ease of removal of the Boc protecting group. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .

Properties

CAS No.

1131041-38-7

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

tert-butyl N-[3-(2,5-dioxopyrrol-1-yl)propyl]carbamate

InChI

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(17)13-7-4-8-14-9(15)5-6-10(14)16/h5-6H,4,7-8H2,1-3H3,(H,13,17)

InChI Key

AFAQYSOTTWXNJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCN1C(=O)C=CC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.